molecular formula C32H44F3N5O7 B12321582 Vicriviroc (Malate)

Vicriviroc (Malate)

Cat. No.: B12321582
M. Wt: 667.7 g/mol
InChI Key: HQJIGHNTROUVLT-UHFFFAOYSA-N
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Description

Vicriviroc (Malate) is a pyrimidine-based compound that functions as a CCR5 entry inhibitor of HIV-1. It was developed by the pharmaceutical company Schering-Plough and is known for its potential in managing HIV-1 by preventing viral entry into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vicriviroc (Malate) is synthesized through a series of chemical reactions involving piperazine and pyrimidine derivatives. The synthetic route typically involves the following steps:

    Formation of the Piperazine Derivative: This involves the reaction of piperazine with various substituents to form the desired piperazine derivative.

    Formation of the Pyrimidine Derivative: This involves the reaction of pyrimidine with various substituents to form the desired pyrimidine derivative.

    Coupling Reaction: The piperazine and pyrimidine derivatives are then coupled together under specific reaction conditions to form Vicriviroc (Malate).

Industrial Production Methods

The industrial production of Vicriviroc (Malate) involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Vicriviroc (Malate) undergoes various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Vicriviroc (Malate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from the reactions involving Vicriviroc (Malate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Vicriviroc (Malate), while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Vicriviroc (Malate) has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies involving CCR5 inhibitors and their interactions with various receptors.

    Biology: It is used in studies involving the inhibition of HIV-1 entry into cells and the mechanisms of viral entry.

    Medicine: It is being investigated for its potential use in the treatment of HIV-1 and other viral infections.

    Industry: It is used in the development of new antiviral drugs and therapies

Mechanism of Action

Vicriviroc (Malate) exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices near the extracellular surface of the CCR5 receptor. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. As a result, the entry of HIV into the cell is prevented .

Comparison with Similar Compounds

Similar Compounds

    Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.

    SCH-C (SCH-351125): A compound similar to Vicriviroc (Malate) with a different binding affinity to CCR5.

Uniqueness

Vicriviroc (Malate) is unique in its high binding affinity to CCR5 and its ability to inhibit a broad spectrum of HIV-1 isolates, including drug-resistant viruses. It also has a reduced potential for cardiac effects compared to similar compounds .

Properties

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJIGHNTROUVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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